4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-12-6-14(21-9-12)15(19)18-7-10-1-3-17-13(5-10)11-2-4-20-8-11/h1-6,8-9H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQRSIDPFJVSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)C2=CC(=CS2)Br)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of thiophene-2-carboxamide to introduce the bromine atom at the 4-position. This is followed by a coupling reaction with 2-(thiophen-3-yl)pyridine-4-methylamine under conditions that facilitate the formation of the amide bond.
Bromination: Thiophene-2-carboxamide is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 4-bromo-thiophene-2-carboxamide.
Coupling Reaction: The brominated intermediate is then coupled with 2-(thiophen-3-yl)pyridine-4-methylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Amide Bond Formation and Hydrolysis: The amide bond can be formed or hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: New compounds with different substituents replacing the bromine atom.
Oxidation Products: Compounds with oxidized thiophene or pyridine rings.
Reduction Products: Compounds with reduced thiophene or pyridine rings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) assays suggest its potential as an antitubercular agent.
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) |
|---|---|
| This compound | TBD |
| Standard Antitubercular Drug (e.g., Rifampicin) | TBD |
Anti-inflammatory and Anticancer Activity
The unique structural features of this compound suggest possible anti-inflammatory and anticancer properties. Compounds with similar structures have been shown to modulate inflammatory pathways and inhibit cancer cell proliferation. Further studies are essential to elucidate the specific mechanisms by which this compound exerts these effects.
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium tuberculosis | TBD |
| Anti-inflammatory | Modulation of inflammatory pathways | TBD |
| Anticancer | Inhibition of cancer cell proliferation | TBD |
Case Studies
Recent studies have provided insights into the pharmacokinetics and therapeutic applications of this compound. For instance, investigations into its interaction with human serum albumin (HSA) revealed favorable binding characteristics, suggesting enhanced bioavailability and therapeutic efficacy.
Case Study: Interaction with Human Serum Albumin
A multi-spectroscopic study indicated that the binding constant between HSA and the compound was moderate to strong, suggesting effective interaction that could influence its pharmacokinetic profile. This interaction may enhance the compound's stability and efficacy in biological systems.
Mechanism of Action
The mechanism by which 4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its application:
In Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The bromine atom and the thiophene ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity.
In Materials Science: The compound’s electronic properties are influenced by the conjugation between the thiophene and pyridine rings, affecting its conductivity and photovoltaic efficiency.
Comparison with Similar Compounds
5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide ()
- Structure : Differs in the pyridine substitution (4-methylpyridin-2-yl vs. (2-(thiophen-3-yl)pyridin-4-yl)methyl) and bromine position (5 vs. 4 on thiophene).
- Synthesis: Prepared via Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine using TiCl₄ and palladium catalysts .
- Activity : The 5-bromo derivative’s antibacterial efficacy highlights the importance of halogen placement; positional isomerism (4-bromo vs. 5-bromo) may alter steric and electronic interactions with bacterial targets.
4-Bromo-N-[5-(2,4-Dichlorobenzyl)-1,3-Thiazol-2-yl]Thiophene-2-Carboxamide ()
- Structure : Shares the 4-bromo-thiophene-2-carboxamide core but links to a thiazole ring substituted with dichlorobenzyl instead of a pyridine-thiophene hybrid.
- Activity : Demonstrated significant cytotoxic and cytostatic effects in anticancer assays, suggesting the bromothiophene-carboxamide moiety is critical for bioactivity. The pyridine-thiophene group in the target compound may enhance blood-brain barrier penetration compared to thiazole derivatives .
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide ()
- Structure : Features a thiophene-acetamide backbone with a bromophenyl group instead of bromothiophene-carboxamide.
- Activity : Exhibited antimycobacterial activity, underscoring the role of thiophene-based amides in targeting pathogens. The carboxamide group in the target compound may offer stronger hydrogen-bonding capacity than acetamide derivatives .
Functional Group Comparisons
Carboxamide vs. Acetamide Linkers
Halogenation Effects
Heterocyclic Hybrid Systems
- The pyridine-thiophene hybrid in the target compound introduces a planar, conjugated system, contrasting with benzothiophene-based agonists like SAG (). SAG’s benzo[b]thiophene core enables Smoothened receptor activation, while the target’s simpler thiophene-pyridine system may favor different pharmacokinetic profiles .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-Bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a bromine atom, thiophene, and pyridine moieties, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including bromination and amide formation. Common solvents used in these reactions include dichloromethane and ethyl acetate, with conditions optimized for yield and purity.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways involved in inflammation, cancer progression, and other diseases.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines with promising results:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Bromo-N-(Thiophenyl) | HeLa | 15.3 | |
| Similar Thiophene Derivative | MCF7 | 12.1 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction.
Antiviral Activity
The compound's structure suggests potential antiviral properties. Heterocycles like thiophenes are known for their efficacy against viral infections. In vitro studies have indicated that related compounds can inhibit viral replication with IC50 values comparable to established antiviral agents:
These results highlight the need for further exploration of the antiviral potential of this compound.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer properties of related compounds, researchers synthesized a series of thiophene derivatives, including those with bromine substitutions. The study demonstrated that these compounds significantly inhibited the growth of breast cancer cells (MCF7), with mechanisms involving apoptosis and cell cycle arrest at G1 phase .
Case Study 2: Antiviral Mechanism Investigation
Another study focused on the antiviral activity against Hepatitis C Virus (HCV). The synthesized derivatives exhibited inhibition of viral replication in vitro, with detailed analysis revealing that they interfere with the viral entry mechanism into host cells . This suggests a promising therapeutic avenue for further development.
Q & A
Basic: What synthetic methods are reported for 4-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
Answer:
A robust synthesis involves condensation of intermediates under controlled conditions. For example, analogous compounds (e.g., pyridine-3-carboxamide derivatives) are synthesized via:
- Step 1: Reacting hydrazide intermediates (e.g., N′-(4-bromobenzylidine)pyridine-3-carbohydrazide) with thiol-containing reagents (e.g., 2-mercaptopropanoic acid) in anhydrous benzene using a Dean-Stark trap to remove water .
- Step 2: Triturating the residue with saturated sodium bicarbonate to isolate the product, followed by crystallization from methanol (yield: ~59%) .
Optimization Tips: - Use inert atmospheres to prevent oxidation of thiophene or pyridine moieties.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust stoichiometry of thiol reagents to enhance cyclization efficiency .
Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy:
- IR Spectroscopy: Detects amide C=O (~1674 cm⁻¹) and thiazolidinone C=O (~1727 cm⁻¹) stretches .
- X-ray Crystallography: Resolves dihedral angles (e.g., 86.2° between pyridine and benzene rings) and hydrogen-bonding networks (N–H···N, C–H···O) critical for conformational analysis .
Advanced: How can structural disorder in crystallographic data be resolved for derivatives of this compound?
Answer:
Disorder in the 1,3-thiazolidine ring (e.g., split positions for S1A/S1B and C8A/C8B atoms) is addressed via:
- Multi-Component Refinement: Assign partial occupancy to disordered atoms using software like SHELXL .
- Torsion Angle Analysis: Compare major/minor conformers (dihedral angle difference: 18.5°) to identify dominant packing motifs .
- Hydrogen Bonding Validation: Stabilize disordered regions by confirming intermolecular interactions (e.g., N–H···N, C–H···O) in the crystal lattice .
Advanced: What mechanistic hypotheses explain the bioactivity of thiophene-carboxamide derivatives?
Answer:
While direct data on this compound is limited, analogs suggest:
- Antiviral Activity: Pyridine-3-carboxamide scaffolds inhibit viral enzymes (e.g., HIV-1 RT) via competitive binding to catalytic pockets .
- Anticancer Mechanisms: Thiophene moieties intercalate DNA or inhibit kinases, while bromo substituents enhance electrophilicity for covalent binding .
Methodological Approaches: - Molecular Docking: Predict binding affinities to targets like RT or tubulin using software (AutoDock, Schrödinger).
- Enzyme Assays: Measure IC50 values against purified enzymes (e.g., RT inhibition assays) .
Advanced: How do intermolecular interactions influence the solid-state stability of this compound?
Answer:
Critical interactions include:
- π-π Stacking: Between pyridine (Cg3) and benzene (Cg4) rings (distance: 3.758 Å), enhancing lattice cohesion .
- Hydrogen Bonds: N–H···N (2.07–2.54 Å) and C–H···O (2.50–3.01 Å) interactions stabilize molecular packing .
Analytical Strategies: - Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H-bond vs. van der Waals).
- Thermogravimetry (TGA): Correlate decomposition temperatures with interaction strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
